molecular formula C7H5BBrF3O3 B1377591 (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid CAS No. 1451393-18-2

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1377591
CAS No.: 1451393-18-2
M. Wt: 284.82 g/mol
InChI Key: XXGWXPRGFVBJKZ-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid (CAS 1451393-18-2) is a valuable multifunctional arylboronic acid building block in organic synthesis and chemical research. Its structure incorporates both a reactive boronic acid group and bromo and trifluoromethoxy substituents, making it a versatile precursor for Suzuki-Miyaura cross-coupling reactions to introduce sterically distinct biaryl units . Scientific studies on related ortho-substituted trifluoromethoxyphenylboronic acids have demonstrated unique physicochemical properties, including a defined pKa and the formation of hydrogen-bonded dimers in the solid state . Furthermore, docking studies suggest that similar trifluoromethoxy phenylboronic acids can interact with bacterial enzymes such as LeuRS of Escherichia coli , indicating potential as a scaffold for developing antibacterial agents . This product is intended for research applications by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-bromo-6-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGWXPRGFVBJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of 2-bromo-6-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds . It can also participate in other reactions, including oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is in organic synthesis, particularly in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : This compound is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds from aryl or vinyl halides in the presence of a palladium catalyst.
Reaction TypeReagents RequiredMain Products
Suzuki-Miyaura CouplingPalladium catalyst, base (e.g., potassium carbonate)Biaryl compounds
OxidationHydrogen peroxide or sodium periodateVarious oxidized products
ReductionSodium borohydride or lithium aluminum hydrideReduced derivatives

Medicinal Chemistry

The compound also plays a crucial role in medicinal chemistry:

  • Drug Development : It has been utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, its derivatives have shown potential as anticancer and anti-inflammatory agents .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, certain derivatives have shown significant activity against Candida albicans and Aspergillus niger, making them candidates for further development as antifungal agents .
Application AreaSpecific UseExamples
Anticancer AgentsSynthesis of proteasome inhibitorsBortezomib analogs
Antimicrobial AgentsInhibition of fungal growthCompounds effective against C. albicans

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

  • Polymer Chemistry : It can be used to synthesize polymers with specific properties by incorporating boronic acids into polymer backbones. This application is particularly relevant for creating materials with enhanced electronic properties.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that these compounds displayed moderate to high activity against Bacillus cereus and significant antifungal activity against C. albicans, suggesting their potential use in treating infections caused by resistant strains .

Case Study: Cancer Therapeutics

Another study focused on the development of boronic acid-based proteasome inhibitors for cancer therapy. The research highlighted that modifications to the boronic acid structure could enhance binding affinity and selectivity towards cancer cells, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The following table compares substituent electronic parameters (Hammett σp values) and key properties of analogous boronic acids:

Compound Name Substituents (Positions) σp (Hammett) Molecular Weight Key Applications/Reactions
(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid Br (2), -OCF₃ (6) +0.54 (OCF₃) ~285.93 Suzuki couplings, medicinal chemistry
(6-Bromo-2,3-dichlorophenyl)boronic acid Br (6), Cl (2,3) +0.71 (Cl) ~249.82 Synthesis of polychlorinated biaryls
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid Br (2), F (6), OMe (3) +0.27 (OMe) 248.84 Fluorescent probes, catalytic studies
(4-(Trifluoromethoxy)phenyl)boronic acid -OCF₃ (4) +0.54 205.96 Agrochemical intermediates
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid OMe (4), CH₂CH₂OMe (side chain) -0.27 (OMe) 286.11 HDAC inhibitors

Key Observations:

  • Electron-withdrawing groups (e.g., -OCF₃, Cl) enhance electrophilicity of the boronic acid, improving reactivity in Suzuki couplings with electron-rich aryl halides .
  • Steric hindrance from bromine at the 2-position reduces coupling efficiency compared to para-substituted analogs (e.g., (4-(trifluoromethoxy)phenyl)boronic acid) .
  • Methoxy groups (-OMe) in analogs like (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid lower σp values, favoring nucleophilic reactivity in enzyme inhibition .

Reaction Performance in Suzuki-Miyaura Couplings

Comparative yields and conditions for Suzuki reactions:

Boronic Acid Aryl Halide Partner Catalyst System Yield (%) Reference
This compound 6-Bromopicolinoyl-L-aspartate Pd(OAc)₂, K₃PO₄, THF 72
(4-(Trifluoromethoxy)phenyl)boronic acid 6-Bromopicolinoyl-L-aspartate Pd(OAc)₂, K₃PO₄, THF 68
(2,6-Dimethoxyphenyl)boronic acid 7a (pyrrolopyrimidine) Pd(OAc)₂, DMSO 76
Phenylboronic acid Pyridine derivatives Rh(cod)(OH)₂ 25–41

Insights:

  • The target compound’s yield (72%) is comparable to its para-substituted analog (68%), indicating minimal steric penalty in this system .
  • Methoxy-substituted analogs achieve higher yields (76%) due to reduced steric bulk and balanced electronic effects .

Biological Activity

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₇H₅BBrF₃O₃
  • Molecular Weight: 284.82 g/mol
  • CAS Number: 1451393-18-2

The presence of bromine and trifluoromethoxy groups contributes to the compound's unique reactivity and interaction with biological systems.

Target of Action

The primary target of this compound is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. The compound facilitates transmetalation, a crucial step in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

Mode of Action

The compound interacts with its target through a process known as transmetalation , where the boronic acid group transfers its organic moiety to the palladium center. This interaction is critical for enabling various biochemical pathways, particularly in synthetic organic chemistry.

Biochemical Pathways and Cellular Effects

This compound influences several cellular processes:

  • Signal Transduction: It may inhibit specific kinases or phosphatases, altering phosphorylation states of key signaling molecules.
  • Gene Expression: The compound can modulate transcription factors or epigenetic regulators, impacting cellular metabolism, growth, and differentiation.

Pharmacokinetics

The compound is relatively stable under standard storage conditions but may degrade when exposed to extreme temperatures or prolonged light exposure. Long-term studies indicate that it can have sustained effects on cellular function in controlled laboratory settings.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, may exhibit antimicrobial properties. Related compounds have shown potential antifungal activity against various pathogens:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

In vitro studies have demonstrated moderate action against these microorganisms, suggesting that this compound could be explored for therapeutic applications .

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationships:
    A study highlighted the synthesis of various phenylboronic acids and their derivatives, demonstrating enhanced efficacy against Mycobacterium tuberculosis in mouse models. Modifications to the structure significantly impacted biological activity, suggesting that this compound could be optimized for better therapeutic outcomes .
  • Antimicrobial Properties:
    In vitro assessments indicated that this compound exhibited moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were lower than those of established antifungal agents like Tavaborole, indicating potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypePathogen/TargetObserved EffectReference
AntifungalCandida albicansModerate inhibition
AntifungalAspergillus nigerHigher inhibition
AntibacterialEscherichia coliModerate inhibition
AntibacterialBacillus cereusLower MIC than controls

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated precursors. For example, halogen-metal exchange followed by trapping with a boronate ester is a common method. Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks.
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for aryl bromides due to their efficiency in coupling reactions .
  • Purification : Silica gel chromatography or recrystallization from acetonitrile/water mixtures improves purity (>97% by HPLC) .
  • Storage : Store at 0–6°C under inert gas to prevent hydrolysis or oxidation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Standard protocols include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.0 ppm for aromatic protons adjacent to boronic acid) .
  • HPLC : Purity assessment (≥95% by reverse-phase C18 column) .
  • Melting point analysis : Sharp melting points (e.g., 200–202°C) indicate crystallinity .
  • Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 295.0) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronic acid reacts with aryl halides (e.g., bromopyrimidines) under Pd catalysis to form biaryl structures. Key steps:

  • Substrate preparation : Use 1.2–1.5 equivalents of boronic acid relative to the halide .
  • Base selection : K₂CO₃ or CsF in THF/H₂O mixtures (3:1) ensures deprotonation and stabilizes intermediates .
  • Reaction monitoring : TLC or LC-MS tracks conversion, typically achieving >80% yield within 1–8 hours .

Advanced Research Questions

Q. How do the bromo and trifluoromethoxy substituents influence the compound’s stability under oxidative conditions?

  • Oxidation kinetics : The trifluoromethoxy group enhances electron-withdrawing effects, accelerating oxidation. In H₂O₂, 50% conversion to phenol occurs in 5–27 minutes, depending on the diol used in boronic ester formation (Table 2, ).
  • Hydrolysis equilibrium : In aqueous solutions, boronic esters exist in equilibrium with free acid and diol. Neopentyl glycol esters (t₁/₂ = 27 min) are more stable than pinacol derivatives (t₁/₂ = 10 min) .
  • ROS sensitivity : The bromo substituent may increase susceptibility to reactive oxygen species (ROS), relevant in drug delivery systems .

Q. What role does this compound play in rational drug design, particularly in enzyme inhibition studies?

  • Docking studies : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase), as seen in antifungal agents .
  • Bioisosteric replacement : Its boronic acid moiety mimics carboxylates in transition-state analogs, improving protease inhibition (e.g., EGFR inhibitors) .
  • Metabolic stability : The bromo group reduces CYP450-mediated metabolism, extending half-life in vitro .

Q. How can computational methods predict the electronic effects of substituents on this compound’s reactivity?

  • DFT calculations : Assess charge distribution; the trifluoromethoxy group increases electrophilicity at the boron center (Mulliken charge: +0.35 vs. +0.22 for methoxy analogs) .
  • SAR modeling : Correlate clogP values (e.g., 2.8 for this compound) with cellular permeability in MEC1 leukemia cell assays .
  • Kinetic isotope effects : Deuterium labeling studies reveal rate-limiting transmetalation steps in coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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